molecular formula C11H7Cl2FN2O2S B13980991 2-(2-Chloro-5-methylpyrimidin-4-yl)-5-fluorobenzenesulfonyl chloride

2-(2-Chloro-5-methylpyrimidin-4-yl)-5-fluorobenzenesulfonyl chloride

Cat. No.: B13980991
M. Wt: 321.2 g/mol
InChI Key: VZSWNGDYBAVLTD-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-methylpyrimidin-4-yl)-5-fluorobenzenesulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. This compound is characterized by the presence of a pyrimidine ring substituted with chlorine and methyl groups, as well as a benzene ring substituted with fluorine and sulfonyl chloride groups. The unique combination of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-methylpyrimidin-4-yl)-5-fluorobenzenesulfonyl chloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate starting materials such as 2-chloro-5-methylpyrimidine with suitable reagents under controlled conditions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced into the benzene ring through electrophilic aromatic substitution reactions using fluorinating agents.

Industrial Production Methods

In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-methylpyrimidin-4-yl)-5-fluorobenzenesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like chlorine and fluorine makes the compound susceptible to electrophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different oxidation states and derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Electrophilic Aromatic Substitution: Reagents like nitrating agents, halogenating agents, and sulfonating agents are used under controlled temperature and solvent conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed under specific reaction conditions.

Major Products Formed

    Sulfonamides: Formed through nucleophilic substitution reactions with amines.

    Halogenated Derivatives: Formed through electrophilic aromatic substitution reactions with halogenating agents.

    Oxidized and Reduced Derivatives: Formed through oxidation and reduction reactions, respectively.

Scientific Research Applications

2-(2-Chloro-5-methylpyrimidin-4-yl)-5-fluorobenzenesulfonyl chloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the development of bioactive compounds and as a tool for studying biological pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-methylpyrimidin-4-yl)-5-fluorobenzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, facilitating nucleophilic attack and subsequent formation of sulfonamide derivatives. The presence of electron-withdrawing groups like chlorine and fluorine enhances the compound’s reactivity and stability, making it suitable for various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-methylpyrimidine: Shares the pyrimidine ring structure but lacks the sulfonyl chloride and fluorine groups.

    5-Fluorobenzenesulfonyl Chloride: Contains the sulfonyl chloride and fluorine groups but lacks the pyrimidine ring.

    2-Chloro-4-fluorobenzenesulfonyl Chloride: Similar structure but with different substitution patterns on the benzene ring.

Uniqueness

2-(2-Chloro-5-methylpyrimidin-4-yl)-5-fluorobenzenesulfonyl chloride is unique due to the combination of its functional groups, which impart specific chemical properties and reactivity. This makes it a valuable compound in various scientific and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H7Cl2FN2O2S

Molecular Weight

321.2 g/mol

IUPAC Name

2-(2-chloro-5-methylpyrimidin-4-yl)-5-fluorobenzenesulfonyl chloride

InChI

InChI=1S/C11H7Cl2FN2O2S/c1-6-5-15-11(12)16-10(6)8-3-2-7(14)4-9(8)19(13,17)18/h2-5H,1H3

InChI Key

VZSWNGDYBAVLTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1C2=C(C=C(C=C2)F)S(=O)(=O)Cl)Cl

Origin of Product

United States

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